molecular formula C12H13N7O B3911409 1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea

1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea

Cat. No.: B3911409
M. Wt: 271.28 g/mol
InChI Key: RAACWBJOYURFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea is a synthetic organic compound that features both an indole and a tetrazole moiety. These functional groups are known for their biological activity and are often found in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea typically involves the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Attachment of the Ethyl Chain: The indole can be alkylated using ethyl bromide in the presence of a base.

    Formation of the Tetrazole Ring: This can be synthesized by reacting an azide with a nitrile.

    Coupling of Indole and Tetrazole: The final step involves coupling the indole and tetrazole moieties through a urea linkage, which can be achieved using phosgene or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving indole and tetrazole moieties.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea would depend on its specific biological target. Generally, compounds with indole and tetrazole moieties can interact with various enzymes and receptors, modulating their activity. The indole ring can mimic tryptophan, allowing it to interact with proteins, while the tetrazole ring can act as a bioisostere for carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)amine: Similar structure but with an amine group instead of a urea linkage.

    1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)carboxylic acid: Contains a carboxylic acid group instead of a urea linkage.

Uniqueness

1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea is unique due to its combination of indole and tetrazole moieties linked by a urea group. This unique structure may confer specific biological activities and chemical reactivity not found in similar compounds.

Properties

IUPAC Name

1-(2-indol-1-ylethyl)-3-(2H-tetrazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O/c20-12(14-11-15-17-18-16-11)13-6-8-19-7-5-9-3-1-2-4-10(9)19/h1-5,7H,6,8H2,(H3,13,14,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAACWBJOYURFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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